Product packaging for 2-(1H-Indol-3-ylsulfanyl)-butyric acid(Cat. No.:CAS No. 164659-62-5)

2-(1H-Indol-3-ylsulfanyl)-butyric acid

Cat. No.: B2852723
CAS No.: 164659-62-5
M. Wt: 235.3
InChI Key: KLZVWSGAPZREFX-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Molecular Research

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comrjpn.org This structural motif is present in a vast array of natural products, including alkaloids and peptides, as well as in numerous synthetic compounds with significant biological activities. rjpn.orgresearchgate.net Its prevalence stems from the indole ring's ability to interact with various biological targets with high affinity, serving as a versatile framework for developing novel therapeutic agents. rjpn.orgaip.org

The aromatic nature and the presence of a nitrogen heteroatom allow the indole scaffold to participate in various molecular interactions, including hydrogen bonding, van der Waals forces, and pi-stacking. researchgate.net This versatility has led to the development of indole derivatives with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comrjpn.org For instance, the plant auxin indole-3-butyric acid is a well-known indole derivative. researchgate.netnih.gov The ability of the indole core to be readily functionalized at multiple positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability makes the indole scaffold a central focus in the design of new compounds aimed at addressing diverse healthcare challenges. mdpi.comresearchgate.net

Role of Sulfur-Containing Organic Acids in Investigational Chemistry

Sulfur-containing functional groups are integral to drug design and discovery, appearing in a significant portion of approved pharmaceuticals. tandfonline.comnih.gov The inclusion of sulfur, often in the form of thioethers, sulfones, or sulfonamides, can profoundly influence a molecule's biological and physical properties. nih.govresearchgate.net Sulfur's atomic radius is larger than that of oxygen, and it is less electronegative, which imparts distinct chemical characteristics to the functional groups it forms. researchgate.net

Overview of Butyric Acid Derivatives in Contemporary Medicinal Chemistry Research

Butyric acid is a short-chain fatty acid known for its roles in various biological processes. ontosight.ai In medicinal chemistry, derivatives of butyric acid are being extensively investigated for their potential therapeutic applications. ontosight.ainih.govresearchgate.net Chemical modifications to the basic butyric acid structure can alter its pharmacokinetic properties, allowing it to be tailored for specific biological targets. ontosight.ai

A significant area of research involves indole-butyric acid derivatives, particularly in the context of cancer research. nih.gov For example, certain indole-3-butyric acid derivatives have been explored as potent histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy for cancer therapy. nih.govbohrium.com The modification of the carboxylic acid group or other parts of the butyric acid chain can lead to compounds with enhanced biological activity. nih.govresearchgate.net The study of these derivatives highlights how a simple organic acid can be transformed into a valuable tool for exploring complex biological pathways. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2S B2852723 2-(1H-Indol-3-ylsulfanyl)-butyric acid CAS No. 164659-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-10(12(14)15)16-11-7-13-9-6-4-3-5-8(9)11/h3-7,10,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZVWSGAPZREFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 2 1h Indol 3 Ylsulfanyl Butyric Acid Scaffolds

Functional Group Transformations and Chemical Modifications

The 2-(1H-indol-3-ylsulfanyl)-butyric acid molecule possesses three primary sites for functional group transformations: the carboxylic acid group, the indole (B1671886) N-H, and the thioether sulfur atom.

Carboxylic Acid Modifications: The carboxylic acid group is a prime target for modification. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed to produce the corresponding esters. Alternatively, coupling reactions with amines, facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can yield a variety of amides. Reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Indole N-H Functionalization: The nitrogen atom of the indole ring can undergo alkylation or acylation. Deprotonation with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide, can introduce an alkyl group at the N-1 position. Similarly, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

Thioether Oxidation: The sulfur atom of the thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding sulfoxide (B87167) and, with stronger oxidation, the sulfone. These transformations can significantly alter the electronic and steric properties of the molecule.

Table 1: Potential Functional Group Transformations of this compound

Functional Group Reaction Type Reagents and Conditions Product Functional Group
Carboxylic Acid Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester
Carboxylic Acid Amidation Amine, Coupling Agent (e.g., DCC, EDAC) Amide
Carboxylic Acid Reduction LiAlH₄, followed by aqueous workup Primary Alcohol
Indole N-H Alkylation Base (e.g., NaH), Alkyl Halide N-Alkyl Indole
Indole N-H Acylation Acyl Chloride or Anhydride, Base N-Acyl Indole
Thioether Oxidation H₂O₂, m-CPBA Sulfoxide / Sulfone

Investigations into Regioselectivity and Stereoselectivity of Reactions

Regioselectivity: The indole nucleus is known for its regioselective electrophilic substitution, predominantly at the C3 position. However, since the C3 position in the parent scaffold is already substituted with the thioether linkage, further electrophilic attack on the indole ring would be directed to other positions. The directing effects of the existing substituents would govern the regiochemical outcome. For instance, electrophilic aromatic substitution on the benzene (B151609) portion of the indole ring is a possibility, with the specific position of substitution influenced by the electronic nature of the substituents.

Stereoselectivity: The carbon atom alpha to the carboxylic acid is a chiral center. Reactions involving this stereocenter require careful consideration to control the stereochemical outcome. For instance, if the starting material is a racemic mixture of this compound, derivatization with a chiral auxiliary could allow for the separation of diastereomers. Subsequent removal of the auxiliary would provide access to the individual enantiomers. Alternatively, stereoselective synthetic routes could be developed to produce enantiomerically pure forms of the parent compound and its derivatives.

Synthesis of Analogues and Research Probes for Structure-Function Elucidation

The synthesis of analogues and research probes is crucial for understanding the structure-function relationships of bioactive molecules. By systematically modifying the this compound scaffold, researchers can probe the importance of different structural features.

Analogues with Modified Side Chains: The butyric acid side chain can be altered in length or by introducing substituents. For example, analogues with propionic acid or pentanoic acid side chains could be synthesized to investigate the effect of chain length. Introduction of substituents on the alkyl chain could probe steric and electronic requirements.

Analogues with Substituted Indole Rings: The indole ring can be substituted at various positions (e.g., 4, 5, 6, or 7-positions) with a range of functional groups, such as halogens, alkyl, or alkoxy groups. These modifications can alter the lipophilicity, electronic properties, and metabolic stability of the molecule.

Research Probes: For biological studies, research probes such as radiolabeled or fluorescently tagged derivatives can be synthesized. For instance, incorporation of a radioactive isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) would enable pharmacokinetic and metabolism studies. Attaching a fluorescent tag, often to the carboxylic acid or indole nitrogen after appropriate functionalization, would allow for visualization in biological systems.

Table 2: Examples of Potential Analogues and Research Probes

Modification Site Type of Analogue/Probe Potential Synthetic Strategy
Butyric Acid Chain Chain Length Variation Synthesis from indole and corresponding α-bromoalkanoic acids
Indole Ring Halogenation Electrophilic halogenation of the indole nucleus
Indole Ring Alkylation/Alkoxylation Synthesis from appropriately substituted indole precursors
Carboxylic Acid Fluorescent Probe Amidation with a fluorescent amine
Molecule Radiolabeled Probe Use of radiolabeled starting materials in the synthesis

Analysis of Molecular Stability under Diverse Reaction Conditions

The stability of the this compound scaffold is a critical factor in its synthesis, storage, and application. The molecule's stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

pH Stability: The indole ring is generally stable under neutral and basic conditions but can be sensitive to strong acids. The thioether linkage is relatively stable across a range of pH values. The carboxylic acid will exist in its protonated form at low pH and as a carboxylate salt at higher pH. Degradation under acidic or basic conditions could potentially involve cleavage of the thioether bond or decomposition of the indole ring.

Thermal Stability: The thermal stability of the compound would need to be determined experimentally, for example, through thermogravimetric analysis (TGA). High temperatures could lead to decarboxylation of the butyric acid moiety or degradation of the indole ring.

Oxidative and Reductive Stability: As mentioned, the thioether is susceptible to oxidation. Strong oxidizing conditions could also lead to degradation of the indole ring. The molecule is generally stable to common reducing agents, although harsh conditions could potentially lead to the reduction of the indole ring or cleavage of the C-S bond.

Photochemical Stability: Many indole-containing compounds are sensitive to light. Exposure to UV radiation could lead to photochemical reactions and degradation. Therefore, it is advisable to store the compound and its derivatives protected from light.

A systematic study of the stability under these different conditions would be essential for defining appropriate handling and storage protocols and for understanding its behavior in various chemical and biological environments.

Structure Activity Relationship Sar Investigations of Indole Sulfanyl Butyric Acid Analogues

Impact of Substitutions on the Indole (B1671886) Ring System on Biological Interactions

The indole ring is a foundational scaffold in numerous pharmacologically active compounds, and its substitution pattern profoundly influences biological interactions. researchgate.netchula.ac.th Modifications to the electronic and steric properties of the indole nucleus in analogues of 2-(1H-Indol-3-ylsulfanyl)-butyric acid can dramatically alter their affinity for biological targets.

Research has shown that both the position and nature of substituents are critical. For instance, the introduction of small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) can enhance biological activity. Studies on related indole derivatives have found that fluoro-substituted compounds often exhibit greater potency than their chloro-substituted counterparts. nih.gov Specifically, substitutions at the C5 and C6 positions of the indole ring are frequently associated with improved activity. In one study on CB1 receptor modulators, a chloro or fluoro group at the C5 position was shown to enhance potency.

Conversely, the introduction of bulky groups can lead to steric hindrance, potentially reducing or abolishing activity by preventing the molecule from fitting into its target binding site. However, in some cases, larger substituents at specific positions, such as a halogenated benzene (B151609) ring at C6, have been shown to increase activity by forming additional beneficial interactions, like π-π stacking, with the target protein. mdpi.com The electronic character of substituents also plays a vital role; electron-donating groups like methoxy (B1213986) (OCH₃) can modulate the electron density of the indole ring, which may be favorable for certain biological targets. The position is key, as studies have indicated that substitution at the C4 position can be unfavorable, whereas C7 substitution can be beneficial.

The table below summarizes the observed effects of various substitutions on the indole ring system based on studies of analogous compounds.

Table 4.1.1: Impact of Indole Ring Substitution on Biological Activity

Position of Substitution Substituent Observed Effect on Activity
C5 Chloro (-Cl) or Fluoro (-F) Enhanced potency for certain targets (e.g., CB1 receptor modulation).
C6 Halogenated benzene Markedly improved inhibitory effect (e.g., against HIV-1 integrase). mdpi.com
C4 Various groups Generally found to be the least favorable position for substitution.
C7 Methoxy (-OCH₃) Favorable for activity in some analogue series.
General Methyl (-CH₃) or Hydroxyl (-OH) Can reduce activity due to steric hindrance or unfavorable electronic changes. nih.gov
General Fluoro (-F) vs. Chloro (-Cl) Fluorine often confers greater potency than chlorine. nih.gov

Influence of Modifications within the Thioether Linkage

Modifications to the thioether linkage can significantly impact biological efficacy. Key investigational strategies in medicinal chemistry include oxidation of the sulfur atom and bioisosteric replacement.

Oxidation State: The sulfur atom can be oxidized to form a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This transformation has profound effects on the molecule's properties. The introduction of oxygen atoms increases polarity and the capacity for hydrogen bonding. This can alter solubility, cell permeability, and the specific interactions formed with a target receptor. The geometry around the sulfur atom also changes from bent in the thioether to trigonal pyramidal in the sulfoxide and tetrahedral in the sulfone, which repositions the attached butyric acid chain and can impact binding affinity.

Bioisosteric Replacement: The thioether linkage can be replaced with other chemical groups (bioisosteres) that have similar steric or electronic properties. nih.gov Common bioisosteres for a thioether linkage include an ether (-O-), a methylene (B1212753) group (-CH₂-), or a secondary amine (-NH-). Each replacement subtly alters the molecule's characteristics.

Replacing sulfur with oxygen (an ether linkage) reduces the bond length and angle, making the molecule more compact and increasing its polarity and hydrogen bond accepting capability.

Replacing it with a methylene group removes any polarity associated with the heteroatom and eliminates hydrogen bonding potential, thereby increasing lipophilicity.

An amine linkage introduces a hydrogen bond donor (and acceptor) and a potential basic center, which can form ionic interactions and drastically change physicochemical properties.

These modifications are fundamental tools for probing the SAR of the linker region and optimizing a compound's pharmacological profile.

Table 4.2.1: Potential Influence of Thioether Linkage Modification on Molecular Properties

Modification Change in Geometry Change in Polarity Hydrogen Bonding Potential Biological Impact
Oxidation to Sulfoxide (-SO-) Bent to Trigonal Pyramidal Increased H-bond acceptor Altered binding affinity and solubility.
Oxidation to Sulfone (-SO₂-) Bent to Tetrahedral Significantly Increased H-bond acceptor Further altered binding and pharmacokinetic properties.
Replacement with Ether (-O-) Shorter bond length, smaller angle Increased H-bond acceptor Change in conformational preference and target interactions.
Replacement with Methylene (-CH₂-) Similar angle, slightly shorter Decreased (more lipophilic) None Enhanced membrane permeability, loss of polar interactions.
Replacement with Amine (-NH-) Similar angle Increased H-bond donor/acceptor Introduction of basicity, potential for new ionic interactions.

Role of the Butyric Acid Chain Length and Branching in Molecular Efficacy

The butyric acid moiety is a key feature responsible for critical interactions with biological targets, often involving its terminal carboxylic acid group. The length, rigidity, and branching of this aliphatic chain are defining factors for molecular efficacy.

Studies on related compounds, such as the plant auxin Indole-3-butyric acid (IBA), demonstrate the importance of the four-carbon chain. In plants, IBA is believed to exert its biological effects in part by being metabolized via β-oxidation to Indole-3-acetic acid (IAA), a more active auxin. nih.govnih.gov This metabolic conversion underscores that the specific chain length is a determinant of activity, as it positions the molecule for enzymatic processing and interaction.

For this compound analogues, similar principles apply:

Chain Length: Altering the number of methylene units between the thioether and the carboxyl group directly impacts how the molecule can span the distance within a binding pocket. Shortening the chain to propionic (3 carbons) or acetic (2 carbons) acid, or lengthening it to valeric acid (5 carbons), will reposition the crucial carboxylate group. This can weaken or completely disrupt essential ionic or hydrogen-bonding interactions with receptor residues. There is often an optimal chain length for activity.

Branching: The presence of a methyl group at the alpha-carbon (as in the "butyric acid" part of the name, which implies 2-sulfanylbutanoic acid) also influences activity. This branching can provide favorable van der Waals interactions or, conversely, cause steric clashes. Removing the branch (to give a propionic acid chain attached to the sulfur) or adding larger groups would modulate the compound's conformational flexibility and its fit within the binding site.

Carboxylic Acid Group: The terminal carboxyl group is typically a primary point of interaction, forming strong hydrogen bonds or ionic bonds with basic residues (like arginine or lysine) in a protein. Esterification or replacement of this group with other acidic moieties (like a tetrazole) is a common strategy to modulate potency, metabolic stability, and pharmacokinetic properties.

Table 4.3.1: Predicted Effects of Butyric Acid Chain Modification on Efficacy

Modification Description Likely Impact on Molecular Efficacy
Chain Shortening e.g., Propionic or Acetic acid side chain May fail to position the carboxyl group correctly for optimal interaction, likely reducing potency.
Chain Lengthening e.g., Valeric or Caproic acid side chain May position the carboxyl group beyond the key interacting residues, reducing or abolishing activity.
Removal of α-Methyl Branch Creates a linear propionic acid chain attached to the sulfur Alters the conformation and may improve or decrease binding affinity depending on the topology of the binding site.
Esterification of Carboxyl Group Conversion to a methyl or ethyl ester Eliminates the negative charge and hydrogen-bonding donor capacity, typically leading to a significant loss of activity unless the ester acts as a prodrug. rsc.org
Bioisosteric Replacement of Carboxyl e.g., Replacement with a tetrazole ring Can maintain or enhance acidic character while improving metabolic stability and cell permeability.

Conformational Analysis and its Correlation with Investigational Properties

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. The molecule's ability to adopt a specific low-energy shape, known as the bioactive conformation, that is complementary to the target's binding site is a prerequisite for a pharmacological response.

The conformational flexibility of this compound arises from the presence of several rotatable single bonds:

The C3-S bond between the indole ring and the sulfur atom.

The S-Cα bond connecting the sulfur to the chiral center of the butyric acid chain.

The Cα-Cβ bond within the butyric acid chain.

Rotation around these bonds allows the indole ring and the carboxylic acid group to orient themselves in a vast number of spatial arrangements. However, only a subset of these conformations will be energetically favorable and suitable for binding. Conformational analysis aims to identify these preferred conformations and correlate them with observed biological activity.

Computational chemistry techniques are indispensable tools for this analysis. Molecular docking simulations are used to predict how different conformations of the molecule might fit into the active site of a known protein target. mdpi.comnih.gov These studies can reveal the most likely binding mode and highlight the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Molecular dynamics (MD) simulations can further explore the stability of the predicted binding pose over time, providing a more dynamic picture of the ligand-receptor interaction.

By comparing the preferred conformations of highly active analogues with those of inactive ones, researchers can build a hypothesis about the required three-dimensional arrangement of key pharmacophoric features for optimal biological activity.

Development of Predictive SAR Models for Biological Activity

To rationalize the complex relationships between chemical structure and biological activity, researchers often develop predictive Quantitative Structure-Activity Relationship (QSAR) models. These computational models translate the chemical structure of a series of compounds into a set of numerical descriptors and then use statistical methods to derive a mathematical equation that correlates these descriptors with biological activity. mdpi.comnih.gov

For indole derivatives, various QSAR approaches have been successfully applied:

2D-QSAR: This method uses descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP for lipophilicity, pKa), electronic descriptors, and topological indices. These models are computationally efficient and can provide valuable insights into the general properties required for activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build more sophisticated models. nih.gov These methods require the three-dimensional alignment of all molecules in the dataset and calculate steric and electrostatic fields around them. The resulting 3D contour maps visualize regions where bulky groups or specific electrostatic charges are predicted to increase or decrease activity, providing a powerful guide for designing new molecules.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are necessary for biological activity. A validated pharmacophore model can be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that are likely to be active.

The development of a robust and predictive QSAR model involves several key steps, including careful selection of a training set of molecules, calculation of relevant descriptors, model generation using statistical methods like Partial Least Squares (PLS), and rigorous internal and external validation to ensure the model's predictive power.

Table 4.5.1: Key Aspects of Predictive SAR Models for Indole Derivatives

Model Type Key Descriptors / Inputs Statistical Method Output / Application Reference
3D-QSAR (CoMFA) Steric and electrostatic molecular fields Partial Least Squares (PLS) 3D contour maps indicating favorable/unfavorable regions for substitution. nih.gov
Atom-based 3D-QSAR Atom-based fields (e.g., hydrophobic, H-bond) Partial Least Squares (PLS) A predictive model with good statistics (e.g., q², r²ext) for estimating IC₅₀ values. nih.gov
Pharmacophore Model 3D arrangement of chemical features Hypothesis generation algorithms A 3D model used for virtual screening and rational design of new active compounds. mdpi.com
2D-QSAR Topological, electronic, and physicochemical properties Multiple Linear Regression (MLR), Machine Learning A mathematical equation correlating 2D properties with activity for rapid prediction. researchgate.net

Mechanistic Studies of 2 1h Indol 3 Ylsulfanyl Butyric Acid and Its Analogues

Interaction with Defined Molecular Targets (e.g., enzymes, receptors)

The biological activity of indole-based compounds often stems from their direct interaction with specific proteins, such as enzymes and receptors. Analogues of 2-(1H-Indol-3-ylsulfanyl)-butyric acid have been investigated for their ability to bind to and modulate the function of these molecular targets.

Research has identified several enzymes that are targeted by analogues of this compound. Notably, derivatives of indole-3-butyric acid have been shown to be potent inhibitors of histone deacetylases (HDACs) and steroid 5 alpha-reductase.

One study focused on developing potent HDAC inhibitors (HDACIs) from an indole-3-butyric acid derivative. nih.gov Through structural modifications, a lead compound, molecule I13, demonstrated significant inhibitory activity against multiple HDAC isoforms. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were determined to be 13.9 nM for HDAC1, 12.1 nM for HDAC3, and 7.71 nM for HDAC6. nih.gov This indicates a strong binding affinity and potent inhibition of these key enzymes involved in chromatin remodeling and gene expression.

Table 1: HDAC Inhibition by Analogue Molecule I13 nih.gov
EnzymeIC50 (nM)
HDAC113.9
HDAC312.1
HDAC67.71

Furthermore, a distinct series of indolebutyric acid analogues, specifically 4-(1-benzoylindol-3-yl)butyric acids, were synthesized and evaluated as nonsteroidal inhibitors of steroid 5 alpha-reductase. nih.gov This enzyme is crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone. A lead compound from this series, FK143, was found to be a highly potent inhibitor of the human enzyme, with an IC50 value of 1.9 nM. nih.gov

While direct receptor binding studies on this compound are not available, research on other indole-containing analogues provides evidence of interaction with cell surface receptors. For instance, studies on indole-3-carbinol (B1674136) (I3C) and its derivatives have shown they can interact with various cellular pathways, suggesting potential receptor-mediated actions. mdpi.com The indole (B1671886) scaffold is a common feature in many biologically active molecules that target a wide range of receptors. mdpi.com

Modulation of Intracellular Signaling Pathways and Biological Processes

By inhibiting enzymes like HDACs, indole-3-butyric acid analogues can profoundly impact intracellular signaling. HDAC inhibition leads to an increase in the acetylation of histone proteins, which relaxes chromatin structure and alters gene transcription. This mechanism is a critical point of control for numerous signaling pathways that govern cell cycle progression, differentiation, and apoptosis. nih.gov The anti-inflammatory and antioxidant properties reported for related compounds like indole-3-propionic acid also suggest modulation of signaling pathways related to cellular stress and immune response. nih.govnih.gov

Identification of Downstream Cellular Effectors

The primary downstream effectors of HDAC inhibition by indole-3-butyric acid analogues are acetylated histone and non-histone proteins. The altered acetylation status of these proteins leads to changes in the expression of specific genes. For example, the anticancer effects of these compounds are often linked to the upregulation of tumor suppressor genes and the downregulation of genes that promote cell proliferation and survival. nih.govnih.gov Therefore, the ultimate downstream effectors are the proteins encoded by these target genes, which execute the cellular responses of growth arrest and apoptosis.

Investigation of Cellular Biological Processes Modulation in In Vitro Models

The mechanistic actions of these compounds have been further elucidated through their effects on cellular processes in laboratory settings.

Analogues of this compound have demonstrated significant effects on the control of cellular growth, particularly in cancer cell lines. The HDAC-inhibiting derivative, molecule I13, was screened for its antiproliferative activity against a panel of human cancer cells. nih.gov The compound showed potent growth inhibition in various cell lines, including leukemia (U937), multiple myeloma (U266), liver cancer (HepG2), ovarian cancer (A2780), and pancreatic cancer (PNAC-1). nih.gov The IC50 values for this antiproliferative activity were comparable to or better than the established HDAC inhibitor SAHA, highlighting its potential as a cellular growth control agent. nih.gov These findings strongly suggest that the mechanism of cellular growth control for these analogues is linked to their ability to inhibit HDACs, leading to cell cycle arrest and/or apoptosis. nih.govnih.gov

Table 2: Antiproliferative Activity of Analogue Molecule I13 in Cancer Cell Lines nih.gov
Cell LineCancer TypeIC50 (nM)
U937Leukemia15.8
U266Multiple Myeloma23.4
HepG2Hepatocellular Carcinoma115
A2780Ovarian Carcinoma93.3
PNAC-1Pancreatic Cancer102

Antimicrobial Modulatory Effects

The antimicrobial potential of indole derivatives has been a subject of extensive research, with many compounds exhibiting a broad spectrum of activity against various microbial pathogens. While direct studies on the antimicrobial modulatory effects of this compound are not extensively detailed in the available literature, the activity of its structural analogues provides significant insights into its potential mechanisms and spectrum of action. The core structure, combining an indole nucleus with a butyric acid side chain via a thiol linkage, suggests a multi-faceted interaction with microbial cells.

Research into related indole-containing compounds has revealed significant activity against a range of bacteria and fungi. For instance, various 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated notable efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com High activity against staphylococci was observed with some analogues showing minimum inhibitory concentrations (MIC) of less than 1 µg/mL. mdpi.com Similarly, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has shown a low MIC of 0.98 μg/mL against MRSA. nih.gov

The butyric acid component of the molecule may also contribute to its antimicrobial properties. Butyric acid is known to promote a healthy balance of intestinal microbiota by reducing the proliferation of undesirable microorganisms. scielo.brscielo.br Meta-analyses of studies on broiler chickens have suggested that butyric acid can serve as a performance-enhancing additive, potentially replacing antibiotics by mitigating the growth of pathogens like Eimeria spp. and Clostridium perfringens. scielo.brscielo.br

The mechanism of action for many indole derivatives involves the disruption of bacterial cell processes. Molecular docking studies on some analogues suggest that they may bind to and inhibit essential enzymes, such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases, which are crucial for bacterial survival and replication. mdpi.com Furthermore, some indole alkaloids have demonstrated the ability to inhibit biofilm formation by bacteria such as S. aureus (MRSA) and M. smegmatis, a critical factor in persistent infections. nih.gov

The following table summarizes the antimicrobial activities of several indole derivatives, providing a comparative context for the potential efficacy of this compound.

Compound/AnalogueMicroorganismMinimum Inhibitory Concentration (MIC)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98 µg/mL nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneS. aureus ATCC 259233.90 µg/mL nih.gov
Indolylbenzo[d]imidazoles (3ao and 3aq)Staphylococci< 1 µg/mL mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)M. smegmatis3.9 µg/mL mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)C. albicans3.9 µg/mL mdpi.com
Indole-triazole derivative (3d)MRSAMore effective than ciprofloxacin nih.gov
Indole-2-carboxylic acid derivative (Compound 2)Enterococcus faecalis8 µg/mL fabad.org.tr
Indole-2-carboxylic acid derivative (Compound 2)C. albicans8 µg/mL fabad.org.tr

Immunological Pathway Regulation

The immunomodulatory properties of this compound can be inferred from the activities of its constituent moieties: the indole ring and the butyric acid side chain. Both are known to interact with and regulate various immunological pathways.

Butyric acid, a short-chain fatty acid (SCFA), is well-documented for its anti-inflammatory effects. mdpi.com It can down-attenuate the host's pro-inflammatory response, including the reduction of cytokines such as IL-1β, IL-6, and TNFα, primarily through the TLR4 pathway. mdpi.comnih.gov Mechanistically, butyric acid has been shown to reduce the expression of TRAF3, IRF3, and TRAF6. mdpi.comnih.gov It stimulates a specific immune response and retards inflammation by suppressing the activation of the nuclear factor κB (NF-κB) pathway. nih.gov This leads to a reduction in the formation of proinflammatory cytokines and nitric oxide. nih.gov Butyric acid and its derivatives can also stimulate immunomodulatory activity by reducing microbial colonization in the intestine and suppressing inflammation. nih.gov

The indole nucleus and its derivatives have also been shown to possess significant immunomodulatory activities. For example, a study on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives demonstrated a highly significant inhibition of PHA-activated T-cell proliferation. researchgate.net Some of these compounds were also found to have a stimulatory effect on the proinflammatory cytokine IL-1β, while having no effect on IL-4 and nitric oxide production, suggesting a selective inhibitory effect on T-cell proliferation. researchgate.net

Furthermore, the dietary isothiocyanate L-sulforaphane, which also modulates inflammatory pathways, has been shown to reduce pro-inflammatory cytokines IL-6 and IL-1β. nih.gov This action is associated with a reduction in the proportion of natural killer (NK) cells and monocytes, and an increase in dendritic cells, T cells, and B cells. nih.gov While not a direct analogue, this highlights the potential for complex immunomodulatory effects from compounds that interact with these pathways.

Given these findings, it is plausible that this compound exerts a dual immunomodulatory effect. The butyric acid component likely contributes to a general anti-inflammatory response by inhibiting key signaling pathways and reducing pro-inflammatory cytokine production. Concurrently, the indole moiety may selectively modulate immune cell populations and their responses, potentially leading to a more targeted regulation of the immune system.

Advanced Analytical Methodologies for Research on 2 1h Indol 3 Ylsulfanyl Butyric Acid

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of "2-(1H-Indol-3-ylsulfanyl)-butyric acid". A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring, the butyric acid chain, and the N-H proton of the indole. The chemical shifts (δ) and coupling patterns would be indicative of their chemical environment. For instance, the aromatic protons of the indole moiety would appear in the downfield region (typically δ 7-8 ppm). The methine proton on the carbon adjacent to the sulfur atom and the carboxylic acid group would likely appear as a multiplet, while the methylene (B1212753) and methyl protons of the butyric acid chain would be found in the upfield region. The carboxylic acid proton would present as a broad singlet at a significantly downfield shift (δ 10-12 ppm). docbrown.info

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the molecule. docbrown.info The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the aromatic carbons of the indole ring, and the aliphatic carbons of the butyric acid chain. docbrown.info

Hypothetical ¹H NMR Data for this compound

Protons Chemical Shift (ppm, predicted) Multiplicity
Indole N-H ~8.1 br s
Indole Aromatic H 7.0 - 7.8 m
-CH(S)- 3.5 - 4.0 t
-CH₂- 1.8 - 2.2 m
-CH₃ 0.9 - 1.2 t
-COOH 10.0 - 12.0 br s

br s = broad singlet, m = multiplet, t = triplet

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. docbrown.info Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The molecular ion peak ([M]⁺ or [M-H]⁻) would correspond to the molecular weight of 235.3 g/mol . chemicalbook.com The fragmentation pattern would likely show characteristic losses of the carboxylic acid group (loss of COOH or H₂O) and fragments corresponding to the indole and thiobutyric acid moieties. docbrown.infonist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. docbrown.info The IR spectrum of "this compound" is expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid: a broad band in the region of 2500-3300 cm⁻¹. researchgate.net

C=O stretch of the carboxylic acid: a strong absorption around 1700-1725 cm⁻¹. docbrown.info

N-H stretch of the indole: a sharp to medium band around 3300-3500 cm⁻¹.

C-H stretches of the aromatic and aliphatic parts.

C-S stretch , which is typically weak and appears in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole ring is a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima for the indole nucleus, generally in the range of 260-290 nm. nih.govresearchdata.edu.aunih.gov The exact wavelength of maximum absorbance (λmax) can be influenced by the substitution on the indole ring. acs.org

Chromatographic Separation Techniques and Purity Assessment

Chromatographic methods are essential for separating "this compound" from reaction mixtures, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of indole derivatives and carboxylic acids. capes.gov.brsielc.commtc-usa.comsielc.com A C18 or phenyl-hydride column would be suitable for separation. mtc-usa.com

A typical RP-HPLC method would involve:

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.commtc-usa.com

Detection: UV detection at the λmax of the indole chromophore (e.g., 280 nm) would provide good sensitivity. mtc-usa.com

Purity assessment is performed by integrating the peak area of the main compound and any impurities. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

Example HPLC Method Parameters for a Related Compound (Indole-3-butyric acid)

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm

Derivatization Strategies for Enhanced Detection and Quantification

For trace-level analysis, especially in complex matrices, derivatization of the carboxylic acid group can significantly enhance detection sensitivity and improve chromatographic behavior, particularly for mass spectrometry. nih.govresearchgate.net

The primary goal of derivatization for LC-MS is to introduce a readily ionizable tag to the molecule, improving its response in the mass spectrometer. Common derivatization reactions for carboxylic acids involve amidation. nih.gov Reagents that can be used include those that introduce a permanently charged group or a group with high proton affinity.

Potential Derivatization Reagents for Carboxylic Acids

Reagent Reaction Principle Advantage for LC-MS
2-Picolylamine Amidation Introduces a basic nitrogen, enhancing positive ionization.
Dimethylaminophenacyl bromide (DmPABr) Esterification Provides a tertiary amine for improved ionization and a strong chromophore for UV detection. researchgate.net

This approach is particularly useful when analyzing samples where the concentration of "this compound" is very low. researchgate.net

Quantitative Analysis in Complex Biological Matrices for Research Purposes

For pharmacokinetic or metabolic studies in research settings, quantifying "this compound" in biological matrices like plasma, urine, or tissue homogenates is necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity. nih.gov

A typical LC-MS/MS workflow would involve:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be employed.

Chromatographic Separation: An optimized HPLC or ultra-high-performance liquid chromatography (UHPLC) method, as described in section 6.2, is used to separate the analyte from other matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (e.g., the [M-H]⁻ ion of the analyte) and monitoring for a specific product ion after fragmentation. This provides a high degree of selectivity.

Quantification: Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard, which is added to the sample at the beginning of the workflow. This corrects for any variability in sample preparation and instrument response.

The development and validation of such a quantitative method would follow international guidelines, assessing parameters like linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects. nih.gov

Computational Chemistry and Molecular Modeling of 2 1h Indol 3 Ylsulfanyl Butyric Acid

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 2-(1H-Indol-3-ylsulfanyl)-butyric acid. DFT studies can elucidate the molecule's geometry, reactivity, and spectroscopic features. A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31+G(d,p) to accurately model the electronic distribution. researchgate.netmdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For indole (B1671886) derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO distribution can vary depending on the substituents. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable tool used to study intramolecular and intermolecular bonding and charge transfer interactions. For this compound, NBO analysis can provide insights into the delocalization of electrons between the indole ring, the sulfur atom, and the butyric acid side chain, which is crucial for understanding its chemical behavior.

Table 1: Representative Quantum Chemical Parameters for Indole Derivatives

ParameterDescriptionTypical Values for Indole Derivatives
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.-5.0 to -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.-0.5 to -2.0 eV
HOMO-LUMO GapDifference in energy between HOMO and LUMO, an indicator of chemical reactivity.4.0 to 5.5 eV
Dipole MomentA measure of the overall polarity of the molecule.1.5 to 3.0 Debye

Note: The values in this table are illustrative and based on general findings for indole derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt in various environments, such as in solution or when interacting with a biological target. nih.gov

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. From this trajectory, various properties can be analyzed, including the conformational flexibility of the butyric acid side chain and the orientation of the indole ring. Understanding the accessible conformations is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to a binding site on a protein.

MD simulations can also be used to study the stability of the molecule when bound to a target protein, providing insights into the strength and nature of the interactions that hold the complex together. nih.gov

Ligand-Target Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov For this compound, docking studies can be employed to identify potential biological targets and to understand the key interactions that govern its binding affinity. nih.govmdpi.com

The process involves placing the ligand in the binding site of the target protein and evaluating the different possible binding poses using a scoring function that estimates the binding free energy. The results of a docking study can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

For instance, the indole nitrogen of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the butyric acid group can act as a hydrogen bond acceptor. The indole ring and the aliphatic chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket. These predicted interactions can then be used to guide the design of more potent and selective analogues.

Pharmacophore Modeling and Virtual Screening Approaches for Analogue Discovery

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.gov

Once a pharmacophore model is developed, it can be used as a query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. bohrium.comjetir.orgacs.orgnih.gov This approach allows for the rapid and cost-effective identification of new potential lead compounds with similar biological activity to the original molecule.

Virtual screening can be either ligand-based, where the search is based on the properties of known active molecules, or structure-based, where the search is guided by the three-dimensional structure of the biological target. Both approaches can be instrumental in the discovery of new analogues of this compound with improved properties.

Predictive Ligand-Target Interaction Modeling

Predictive ligand-target interaction modeling aims to forecast the binding affinity and interaction patterns of a ligand with a specific biological target using computational methods. These models often employ machine learning algorithms trained on large datasets of known ligand-target interactions. nih.gov

For this compound, such models could be used to predict its potential biological targets and to estimate its binding affinity for those targets. The input for these models can include a variety of molecular descriptors, such as physicochemical properties, topological indices, and structural fingerprints.

More advanced approaches utilize structure-based interaction fingerprints, which explicitly encode the types of interactions (e.g., hydrogen bonds, hydrophobic contacts) between a ligand and a protein. nih.gov By training a machine learning model on these fingerprints, it is possible to predict the binding affinity of new compounds with high accuracy. This can significantly accelerate the drug discovery process by prioritizing the most promising candidates for experimental testing.

Enzymatic and Metabolic Pathway Investigations of Indole Sulfanyl Butyric Acid

Biotransformation Pathways and Molecular Fate Studies

The biotransformation of xenobiotics, including indole (B1671886) derivatives, is a complex process primarily aimed at increasing their water solubility to facilitate excretion. For 2-(1H-Indol-3-ylsulfanyl)-butyric acid, the metabolic pathways are anticipated to involve modifications of the indole ring, the thioether linkage, and the butyric acid side chain. While specific studies on this exact molecule are not prevalent, its molecular fate can be postulated based on the well-documented metabolism of related indole and sulfur-containing compounds.

In biological systems, indole itself, which is produced from tryptophan by gut bacteria, is absorbed and subsequently metabolized in the liver. nih.govresearchgate.net The primary routes of indole biotransformation involve oxidation catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com This typically results in the formation of hydroxylated metabolites, such as 3-hydroxyindole (indoxyl), which can be further conjugated with sulfate to form indoxyl-3-sulfate for renal excretion. frontiersin.org Other oxidative metabolites of the indole ring include oxindole and various other hydroxyindoles. nih.govresearchgate.net

The thioether (-S-) linkage in this compound represents another likely site for metabolic attack. Thioethers are commonly metabolized via S-oxidation, a reaction also often catalyzed by CYP enzymes or flavin-containing monooxygenases (FMOs). This process would lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These oxidized metabolites are generally more polar than the parent compound, aiding in their elimination.

The butyric acid side chain is susceptible to beta-oxidation, a common metabolic pathway for fatty acids. This process would sequentially shorten the alkyl chain, potentially leading to the formation of 2-(1H-Indol-3-ylsulfanyl)-acetic acid. A similar pathway is observed in plants for the conversion of indole-3-butyric acid (IBA) to the active auxin indole-3-acetic acid (IAA). frontiersin.org The initial step of this pathway requires the activation of the carboxylic acid to its coenzyme A (CoA) thioester.

Table 1: Postulated Biotransformation Pathways for this compound

Molecular MoietyMetabolic PathwayPotential Metabolite(s)Key Enzyme Class
Indole RingHydroxylationHydroxy-indole derivativesCytochrome P450
Thioether LinkageS-oxidationSulfoxide and Sulfone derivativesCytochrome P450, FMO
Butyric Acid Side Chainβ-OxidationThio-acetic acid derivativeAcyl-CoA Synthetases, Dehydrogenases

Enzymatic Conversion and Degradation Mechanisms (e.g., Butyryl-CoA related enzymes)

The enzymatic machinery responsible for the degradation of this compound would involve several classes of enzymes acting on different parts of the molecule.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is crucial for the metabolism of a vast number of xenobiotics and endogenous compounds, including indole. mdpi.comijrpas.com Specific isoforms such as CYP2A6, CYP2C19, and CYP2E1 have been identified as being particularly active in the oxidation of the indole ring to produce metabolites like indoxyl and oxindole. nih.govresearchgate.net These same enzymes are likely candidates for catalyzing the hydroxylation of the indole nucleus of this compound and the oxidation of its thioether bond.

Butyryl-CoA Related Enzymes: The degradation of the butyric acid side chain is expected to follow the β-oxidation pathway, which involves a series of enzymatic reactions. wikipedia.org

Acyl-CoA Synthetase: The first step is the activation of the butyric acid moiety to its coenzyme A ester, forming 2-(1H-Indol-3-ylsulfanyl)-butyryl-CoA. This reaction is ATP-dependent and catalyzed by an acyl-CoA synthetase.

Acyl-CoA Dehydrogenase: The resulting butyryl-CoA derivative would then be a substrate for an acyl-CoA dehydrogenase. Specifically, butyryl-CoA dehydrogenase is a flavin-dependent enzyme that catalyzes the formation of a double bond between the alpha and beta carbons of the fatty acyl chain, yielding crotonyl-CoA. wikipedia.orgbiorxiv.org A similar enzyme, indole-3-butyryl-CoA dehydrogenase, has been proposed to catalyze the conversion of indole-3-butyryl-CoA in the pathway that shortens the side chain of indole-3-butyric acid. researchgate.net

Subsequent enzymatic steps involving enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase would complete the removal of a two-carbon unit, yielding an acetyl-CoA molecule and a shortened 2-(1H-Indol-3-ylsulfanyl)-acetyl-CoA, which could then be further metabolized.

Microbial Metabolism of Indole Derivatives in Research Models

The gut microbiota plays a pivotal role in the metabolism of dietary components, particularly the essential amino acid tryptophan. frontiersin.orgbenthamdirect.com Many bacterial species residing in the gut, including Escherichia coli and members of the Clostridium and Bacteroides genera, possess the enzyme tryptophanase, which cleaves tryptophan to produce indole, pyruvate (B1213749), and ammonia. nih.gov This bacterial-derived indole and its subsequent derivatives can accumulate to high concentrations in the gastrointestinal tract and act as important signaling molecules, influencing both the microbial community and host physiology. frontiersin.orgnih.gov

Microbial communities can produce a wide array of indole derivatives from tryptophan, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA). frontiersin.orgmdpi.com These metabolites are generated through various metabolic pathways distinct from the host's. Given this metabolic versatility, it is plausible that gut microbes could also metabolize this compound.

In research models, microbes have been shown to degrade the indole ring itself, often via oxidative pathways that lead to ring cleavage. researchgate.net Furthermore, the butyric acid side chain could serve as a carbon and energy source for various bacteria through the β-oxidation pathway. The thioether linkage might also be subject to cleavage or modification by microbial enzymes. Therefore, in research models containing complex microbial populations, the degradation of this compound could result in a variety of metabolites, including those resulting from side-chain shortening, indole ring modification, or complete degradation of the molecule.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid to minimize impurities?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions. For example, the presence of sulfanyl groups in indole derivatives can lead to dimerization or oxidation byproducts, as seen in related compounds like 4-(indol-3-yl)butyric acid, where impurities such as 4-[2-(butyric acid-4-yl)indol-3-yl]butyric acid were identified . Use chromatographic techniques (HPLC, TLC) with UV-vis detection to monitor purity. Adjust stoichiometry of reactants and employ protective groups for reactive sites (e.g., indole NH) to improve yield.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : ¹H/¹³C NMR to confirm indole ring substitution patterns and sulfanyl linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect trace impurities.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) for refinement, leveraging their robustness in handling small-molecule crystallography .

Q. How can researchers assess the purity of this compound for pharmacological studies?

  • Methodological Answer : Employ a tiered approach:

  • Chromatography : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve impurities.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or degradation products.
  • Pharmacopeial Standards : Follow USP guidelines (e.g., General Chapter <1225> for validation of analytical procedures) to ensure compliance with purity thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically evaluate experimental variables (e.g., dosage, model systems) as demonstrated in butyric acid studies, where health challenges (e.g., pathogenic bacteria presence) significantly influenced outcomes .
  • Dose-Response Curves : Establish compound-specific activity thresholds to differentiate direct effects from artifacts.
  • Structural Analog Comparison : Compare results with analogs like 3-(3-Indolyl)propanoic acid to identify structure-activity relationships (SARs) .

Q. How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors).
  • Quantum Mechanical Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
  • Molecular Dynamics (MD) : Simulate interactions in biological environments to optimize substituent placement, as seen in studies of ethyl 2-(1H-indol-3-yl)-2-oxoacetate derivatives .

Q. What experimental protocols mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer :

  • Safety Data Sheets (SDS) : Adopt protocols from structurally similar compounds, such as 2-(3'-Cyano-biphenyl)acetic acid, which highlight precautions for skin/eye irritation (H315, H319) and toxicity (H302) .
  • Containment Measures : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Disposal : Follow EPA guidelines for indole derivatives, which classify them as non-carcinogenic but mandate neutralization before disposal .

Q. How do researchers validate the biological activity of this compound in in vitro assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to quantify activity against targets like kinases or proteases.
  • Cell Viability Tests : Employ MTT or resazurin assays in cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer or neurological models).
  • Positive/Negative Controls : Include analogs like indole-3-acetic acid to benchmark activity and exclude nonspecific effects .

Methodological Notes

  • Synthesis References : Optimize reaction steps using protocols for indole sulfanyl derivatives, such as coupling indole-thiols with bromo-butyric acid under inert atmospheres .
  • Data Validation : Cross-reference crystallographic data with SHELX-refined structures to ensure accuracy .
  • Ethical Compliance : Adhere to FDA guidelines for research compounds, emphasizing that derivatives are not FDA-approved drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.